molecular formula C10H5ClN2O B1480933 5-(2-Chlorophenyl)oxazole-2-carbonitrile CAS No. 2098018-61-0

5-(2-Chlorophenyl)oxazole-2-carbonitrile

Cat. No.: B1480933
CAS No.: 2098018-61-0
M. Wt: 204.61 g/mol
InChI Key: UTWYZLGFMPYZGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(2-Chlorophenyl)oxazole-2-carbonitrile consists of an oxazole ring attached to a 2-chlorophenyl group and a carbonitrile group. The oxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.61 g/mol. Other physical and chemical properties specific to this compound were not available in the retrieved data.

Scientific Research Applications

Therapeutic Potential and Biological Activities

Oxazole derivatives, including compounds such as 5-(2-Chlorophenyl)oxazole-2-carbonitrile, have demonstrated a wide range of pharmacological properties. These compounds are part of a broader class of oxygen and nitrogen-containing heterocyclic systems that have been extensively studied for their therapeutic potential. Oxazole scaffolds are present in various pharmacologically active molecules that exhibit anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory activities, among others. The structural flexibility of oxazoles allows for various molecular level interactions with enzymes or receptors involved in disease pathways, making them attractive candidates for the development of new therapeutic agents (Kaur et al., 2018).

Environmental Impact

The chlorophenyl group present in this compound is associated with chlorophenols, which have been evaluated for their environmental impact, particularly in aquatic environments. Chlorophenols can exhibit moderate toxic effects to mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, with some chlorophenols showing moderate to high persistence under certain conditions, although bioaccumulation is generally expected to be low. This highlights the environmental considerations necessary when dealing with chlorinated organic compounds (Krijgsheld & Gen, 1986).

Synthetic Approaches and Utility

Synthetic methodologies for oxazole derivatives have been reviewed, underscoring their significance in medicinal chemistry and the development of biologically active compounds. Oxazolone moieties, closely related to oxazoles, are synthesized via various routes and are known to display a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This indicates the synthetic and application diversity of oxazole-related compounds, reflecting the potential utility of this compound in various research and therapeutic contexts (Kushwaha & Kushwaha, 2021).

Safety and Hazards

While specific safety and hazard information for 5-(2-Chlorophenyl)oxazole-2-carbonitrile is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWYZLGFMPYZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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